

chemical structure of ethyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ethyl 3-amino-1H-pyrazole-4-carboxylate**

Cat. No.: **B164198**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3-amino-1H-pyrazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a versatile pyrazole core, make it an essential precursor for the synthesis of a wide array of fused heterocyclic systems and biologically active molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and key applications in drug discovery and coordination chemistry.

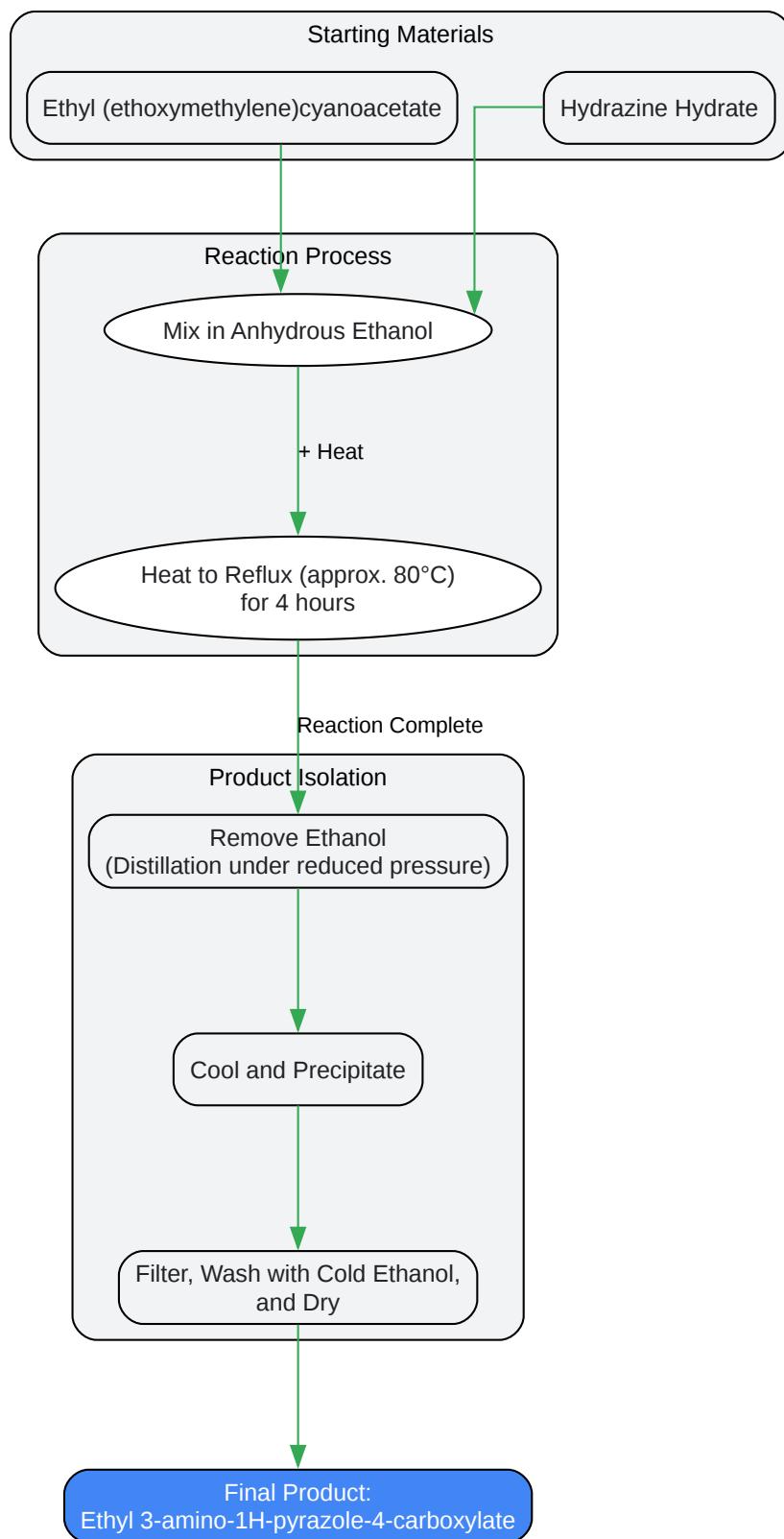
Chemical Structure and Properties

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an amino group at the C3 position and an ethyl carboxylate group at the C4 position of the pyrazole ring. The presence of tautomeric protons and multiple functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	6994-25-8 [1]
IUPAC Name	ethyl 5-amino-1H-pyrazole-4-carboxylate [2]
Synonyms	3-Amino-4-ethoxycarbonylpyrazole, Allopurinol Related Compound D [1] [3]
Molecular Formula	C ₆ H ₉ N ₃ O ₂ [4]
SMILES	CCOC(=O)C1=C(NN=C1)N [2]
InChIKey	YPXGHKWOJXQLQU-UHFFFAOYSA-N [2] [3]

Table 2: Physicochemical Properties


Property	Value
Molecular Weight	155.15 g/mol [2] [4]
Appearance	White to yellow crystalline powder [3]
Melting Point	105-107 °C [3] [5]
Boiling Point	278.95 °C (estimate) [3]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol [3]
pKa	12.98 ± 0.50 (Predicted) [3]

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The most common and efficient synthesis involves the condensation of an ethoxymethylene compound with hydrazine hydrate. This reaction provides a direct route to the pyrazole core.

General Synthesis Workflow

The synthesis typically proceeds by reacting an acrylic acid derivative with hydrazine, leading to cyclization to form the pyrazole ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **ethyl 3-amino-1H-pyrazole-4-carboxylate**.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis from ethyl (ethoxymethylene)cyanoacetate.[\[3\]](#)[\[4\]](#)

Materials:

- Ethyl (ethoxymethylene)cyanoacetate (0.4 mol, 68 g)
- Hydrazine hydrate (100 mL)
- Anhydrous ethanol (200 mL)
- Cold anhydrous ethanol (for washing)

Procedure:

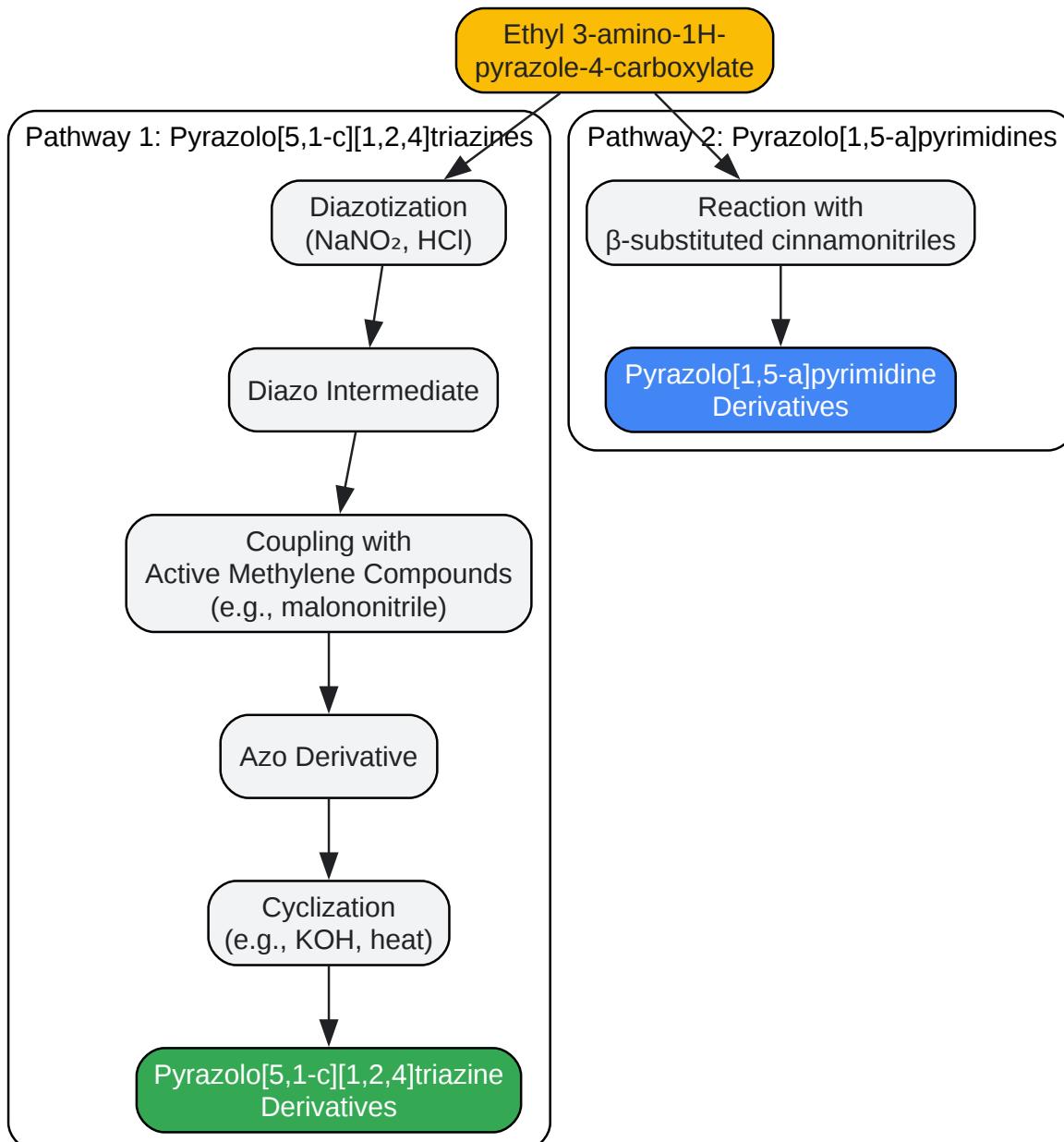
- Charge a reaction vessel with 200 mL of anhydrous ethanol and add ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol).
- Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture with stirring.
- Place the reaction vessel in an electric heating mantle and gradually heat the mixture to 80 °C over 30 minutes.
- Maintain the reaction at reflux for 4 hours.
- Upon completion, remove the ethanol by distillation under reduced pressure.
- Concentrate the remaining solid by evaporation and then cool to room temperature to allow the product to precipitate.
- Filter the resulting light-yellow solid, wash with cold anhydrous ethanol, and dry to yield the final product.

Yield: A typical yield for this procedure is approximately 67-70%.^{[3][4]} An alternative synthesis starting from ethyl (E)-2-cyano-3-ethoxyacrylate has reported yields up to 99%.^[4]

Spectroscopic Characterization

The structure of **ethyl 3-amino-1H-pyrazole-4-carboxylate** is confirmed using standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data


Technique	Observed Features
¹ H NMR	Signals corresponding to the ethyl group protons (triplet and quartet), a singlet for the pyrazole C5-H, and broad signals for the amino (NH ₂) and pyrazole (NH) protons, which are D ₂ O exchangeable. ^[6]
¹³ C NMR	Resonances for the ethyl ester carbons, and distinct signals for the C3, C4, and C5 carbons of the pyrazole ring. ^[2]
Mass Spec. (GC-MS)	Molecular ion peak (M ⁺) at m/z = 155. The top peaks are observed at m/z = 109 and m/z = 110. ^[2]
IR Spectroscopy	Characteristic absorption bands for N-H stretching (amino and pyrazole NH), C=O stretching (ester), and C=C/C=N stretching of the pyrazole ring. ^[6]

Reactivity and Applications

Ethyl 3-amino-1H-pyrazole-4-carboxylate serves as a versatile precursor for synthesizing fused heterocyclic compounds, which are of significant interest in drug development.

Key Chemical Transformations

The amino group is readily diazotized and can subsequently undergo coupling reactions with active methylene compounds. These intermediates can then be cyclized to form various fused pyrazolo-triazine and pyrazolo-pyrimidine systems.[6]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **ethyl 3-amino-1H-pyrazole-4-carboxylate**.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone for the development of new therapeutic agents and functional materials.

- Medicinal Chemistry: It is a key intermediate in the synthesis of Allopurinol, a drug used to treat gout and high uric acid levels.[3][7] Furthermore, its derivatives are widely explored for various pharmacological activities.
- Coordination Chemistry: It acts as a ligand in the synthesis of metal coordination compounds, with potential applications in catalysis and materials science.[1][8]
- Scaffold for Bioactive Molecules: The pyrazole core is a well-known pharmacophore. Derivatives synthesized from this starting material have demonstrated a range of biological effects.

Table 4: Reported Biological Activities of **Ethyl 3-amino-1H-pyrazole-4-carboxylate** Derivatives

Derivative Class	Biological Activity	Reference
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates	Analgesic and Anti-inflammatory	[9][10]
Pyrazolo[1,5-a]pyrimidines	Various, including kinase inhibition	[6]
Pyrazolo[5,1-c][4][6][9]triazines	Potential in agriculture and medicine	[6]

Safety and Handling

Ethyl 3-amino-1H-pyrazole-4-carboxylate requires careful handling in a laboratory setting.

- Hazard Codes: Xi, Xn, N (Irritant, Harmful, Dangerous for the environment).[3]
- GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long-lasting effects).[2]

- Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. Avoid release to the environment and handle in a well-ventilated area.[\[3\]](#)

Conclusion

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with a well-established role in the synthesis of complex heterocyclic structures. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, ensures its continued importance for researchers and scientists in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical information required for its effective use in a research and development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. 3-氨基吡唑-4-甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure of ethyl 3-amino-1H-pyrazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b164198#chemical-structure-of-ethyl-3-amino-1h-pyrazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com